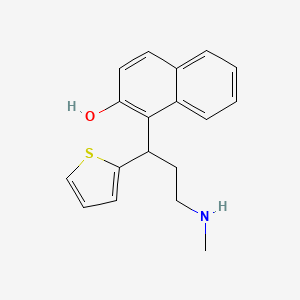

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol

Description

Properties

IUPAC Name |

1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-11-10-15(17-7-4-12-21-17)18-14-6-3-2-5-13(14)8-9-16(18)20/h2-9,12,15,19-20H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHSOHJAQPAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210707 |

Source

|

| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-09-4 |

Source

|

| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346599-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duloxetine impurity E [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55Z0SP2I0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, also known by its synonym Ortho-naphthol duloxetine, is recognized as a process-related impurity and potential metabolite of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1] The presence of such impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the active pharmaceutical ingredient (API). Therefore, a thorough understanding of the physicochemical properties of this compound is paramount for drug development professionals and researchers in the pharmaceutical sciences.

Chemical Identity and Structure

A foundational aspect of understanding any chemical entity is to establish its precise chemical identity and structure.

-

IUPAC Name: 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol[1]

-

Synonyms: Ortho-naphthol duloxetine, (RS)-1-[3-(METHYLAMINO)-1-(2-THIENYL)PROPYL]-2-NAPHTHALENOL[1]

-

CAS Number: 1346599-09-4[1]

-

Molecular Formula: C₁₈H₁₉NOS[1]

The molecular structure, comprising a naphthalene ring, a thiophene moiety, and a methylamino propyl chain, dictates its physicochemical behavior and its potential interactions within a biological system.

Computed Physicochemical Properties

While experimental data is the gold standard, computational models provide valuable initial assessments of a compound's properties. The following data for this compound has been computed and is available in public databases.[1]

| Property | Value | Source |

| Molecular Weight | 297.4 g/mol | PubChem[1] |

| XLogP3 | 4.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 297.11873540 Da | PubChem[1] |

| Monoisotopic Mass | 297.11873540 Da | PubChem[1] |

| Topological Polar Surface Area | 60.5 Ų | PubChem[1] |

| Heavy Atom Count | 21 | PubChem[1] |

These computed values suggest a molecule with moderate lipophilicity (XLogP3 of 4.2), which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological targets and formulation excipients.

Experimental Determination of Physical Properties

The following sections detail the experimental protocols for determining key physical properties of this compound. While specific experimental values for this compound are not widely published, these methodologies represent the industry-standard approaches for their accurate measurement.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted and reliable technique for determining the melting point of a solid crystalline substance.

Step-by-Step Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a precise measurement.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Boiling Point

Determining the boiling point is essential for liquid compounds and can provide insights into the volatility and intermolecular forces of a substance. Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for small quantities of a substance.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a significant process-related impurity of the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2] Understanding the spectroscopic characteristics of this compound, also known as Ortho-naphthol duloxetine, is critical for researchers, quality control analysts, and drug development professionals involved in the synthesis and purification of Duloxetine. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, offering in-depth interpretation and standardized protocols for data acquisition.

Molecular Structure and Overview

This compound possesses a chiral center at the carbon atom connecting the naphthalene and thiophene rings. The molecule's structure, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint that is essential for its identification and quantification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for the title compound are summarized below. The data presented is for the "ortho isomer" of duloxetine, which corresponds to the target molecule.[3]

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound in DMSO [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.32 | d, J=7.92 Hz | 1H | Aromatic H (Naphthalene) |

| 7.77 | d, J=7.72 Hz | 1H | Aromatic H (Naphthalene) |

| 7.43-7.33 | m | 3H | Aromatic H (Naphthalene) |

| 7.26 | d, J=8.28 Hz | 1H | Aromatic H (Naphthalene) |

| 7.18 | d, J=8.28 Hz | 2H | Aromatic H (Thiophene) |

| 6.99 | d, J=4.99 Hz | 1H | Aromatic H (Thiophene) |

| 2.73 | m | 2H | -CH₂- (Propyl chain) |

| 2.49 | m | 2H | -CH₂- (Propyl chain) |

| 2.17 | s | 3H | -NCH₃ |

| 1.17 | m | 2H | -CH₂- (Propyl chain) |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for this compound in DMSO [3]

| Chemical Shift (δ, ppm) | Assignment |

| 152.73 | C-OH (Naphthalene) |

| 140.56 | Aromatic C (Thiophene) |

| 136.63 | Aromatic C (Naphthalene) |

| 134.34 | Aromatic C (Naphthalene) |

| 130.60 | Aromatic C (Naphthalene) |

| 129.50 | Aromatic C (Naphthalene) |

| 127.54 | Aromatic C (Naphthalene) |

| 127.19 | Aromatic C (Naphthalene) |

| 125.95 | Aromatic C (Thiophene) |

| 124.49 | Aromatic C (Thiophene) |

| 123.57 | Aromatic C (Naphthalene) |

| 121.96 | Aromatic C (Naphthalene) |

| 118.11 | Aromatic C (Naphthalene) |

| 116.91 | Aromatic C (Naphthalene) |

| 50.54 | -CH- (Propyl chain) |

| 35.88 | -CH₂- (Propyl chain) |

| 30.79 | -CH₂- (Propyl chain) |

| 26.25 | -NCH₃ |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

Table 3: ESI-MS Data for this compound [3]

| m/z | Ion |

| 298.1 | [M+H]⁺ |

The observed protonated molecular ion at m/z 298.1 is in agreement with the calculated molecular weight of the compound (C₁₈H₁₉NOS, exact mass: 297.12).[1]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 | O-H | Stretching (Phenolic) |

| 3400-3250 | N-H | Stretching (Secondary amine) |

| 3100-3000 | C-H | Stretching (Aromatic) |

| 2960-2850 | C-H | Stretching (Aliphatic) |

| 1630-1580 | C=C | Stretching (Aromatic) |

| 1260-1200 | C-O | Stretching (Phenolic) |

| 1250-1020 | C-N | Stretching |

| ~750 | C-S | Stretching |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound or impurity.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a robust basis for the identification and characterization of this compound. The combination of NMR and mass spectrometry confirms the molecular structure and weight, while IR spectroscopy provides valuable information about the functional groups present. These data and protocols are indispensable for ensuring the purity and quality of Duloxetine and for advancing research in related pharmaceutical fields.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Naguib, I. A., Abdelhamid, N. S., & Magdy, M. A. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Journal of AOAC International, 103(4), 972–979.

- Naguib, I. A., Abdelhamid, N. S., & Magdy, M. A. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed.

- Naguib, I. A., Abdelhamid, N. S., & Magdy, M. A. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Semantic Scholar.

- GSRS. 2-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-1-OL.

- Srinivasu, P., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1496-1506.

- Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Applied Mechanics and Materials, 635-637, 36-39.

- Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

- Ben Ayed, T., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2020(3), M1149.

- PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information.

- NIST. 2-Naphthalenol. NIST Chemistry WebBook.

- PubChem. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. National Center for Biotechnology Information.

- Pharmaffiliates. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

Sources

- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | C18H19NOS | CID 23657520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-Naphthalenol [webbook.nist.gov]

- 5. 2-Naphthol(135-19-3) IR Spectrum [chemicalbook.com]

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound. This compound, identified as a structural analog and potential impurity of the serotonin-norepinephrine reuptake inhibitor Duloxetine, is of significant interest to researchers in pharmaceutical development and medicinal chemistry[1][2]. The proposed synthesis avoids challenging methodologies like organometallic additions followed by deoxygenation, instead favoring a robust and scalable route. The core of this strategy involves the Friedel-Crafts alkylation of 2-naphthol with a pre-synthesized, N-protected amino alcohol derived from 2-acetylthiophene. Each step is detailed with mechanistic insights, procedural causality, and a self-validating framework to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

Chemical Identity and Significance

This compound (CAS No: 1346599-09-4) is a γ-amino alcohol featuring a naphthalen-2-ol moiety linked via a carbon-carbon bond to a propyl chain, which also bears thiophene and methylamino functional groups[1]. It is structurally distinct from Duloxetine, which contains a naphthyl ether linkage (C-O-C). The target compound is often referred to as Ortho-naphthol duloxetine or Duloxetine Impurity E, highlighting its relevance in the quality control and analysis of Duloxetine manufacturing processes[1][2]. A rational and efficient synthesis is crucial for obtaining pure analytical standards and for further pharmacological investigation.

Rationale for the Selected Synthetic Pathway

Several synthetic strategies could be envisioned for this molecule. A route involving the Grignard addition of a naphthyl-magnesium halide to a β-aminoketone precursor, followed by deoxygenation of the resulting tertiary alcohol, is theoretically possible but presents significant practical challenges, particularly in the deoxygenation step.

Therefore, this guide details a more robust pathway centered on a key Friedel-Crafts alkylation reaction. This strategy offers superior control and predictability. The core logic is as follows:

-

Construct the Side Chain: Synthesize the 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol side chain from readily available starting materials, a route well-established in the synthesis of Duloxetine itself[3][4].

-

Protect the Amine: The reactive secondary amine is temporarily protected to prevent side reactions during the subsequent C-C bond formation.

-

Form the Key C-C Bond: A Lewis acid-catalyzed Friedel-Crafts alkylation is employed to couple the protected side chain with 2-naphthol, forming the core structure of the target molecule. This reaction is regioselective, favoring substitution at the electron-rich and sterically accessible C1 position of 2-naphthol.

-

Deprotect to Yield the Final Product: A simple deprotection step liberates the amine to yield the target compound.

This approach is convergent, scalable, and relies on well-understood, high-yielding reaction classes.

Retrosynthetic Analysis

The chosen synthetic strategy is best illustrated through a retrosynthetic disconnection of the target molecule. The primary disconnection is the C1(Naphthyl)–C1(Propyl) bond, identifying 2-naphthol and a suitable electrophilic derivative of the side chain as the key precursors.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Protocols

The forward synthesis is presented as a sequence of five validated steps, beginning with the construction of the key β-aminoketone intermediate.

Step 1: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one (I)

This intermediate is synthesized via the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound, also known as a Mannich base[5][6][7]. Here, the enolizable ketone (2-acetylthiophene) reacts with formaldehyde and methylamine to form the desired product.

Mechanism Insight: The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from methylamine and formaldehyde. The enol form of 2-acetylthiophene then acts as a nucleophile, attacking the iminium ion to form the C-C bond and, after rearrangement, the final β-aminoketone[7]. Using the hydrochloride salt of the amine maintains the acidic conditions necessary for the reaction.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde.

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (I) .

| Reagent | Molar Eq. | MW ( g/mol ) |

| 2-Acetylthiophene | 1.0 | 126.17 |

| Methylamine HCl | 1.2 | 67.52 |

| Paraformaldehyde | 1.5 | 30.03 |

| Ethanol | - | 46.07 |

| Conc. HCl | cat. | 36.46 |

Step 2: Reduction to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (II)

The ketonic carbonyl of the Mannich base (I) is selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high selectivity for ketones in the presence of other functional groups and its operational simplicity.

Protocol:

-

Dissolve the Mannich base hydrochloride (I) in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise, controlling the gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the amino alcohol (II) [8].

Step 3: N-Boc Protection of the Amino Alcohol (III)

To prevent the nucleophilic secondary amine from interfering with the acidic Lewis-acid catalyst in the subsequent Friedel-Crafts step, it must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its ease of removal under acidic conditions.

Protocol:

-

Dissolve the amino alcohol (II) in a suitable solvent like dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine (TEA).

-

Stir the mixture at room temperature for 12-18 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the pure N-Boc protected amino alcohol (III) .

Step 4: Friedel-Crafts Alkylation with 2-Naphthol

This is the pivotal step where the key C-C bond is formed. The N-Boc protected amino alcohol (III) is treated with a Lewis acid to generate a stabilized secondary carbocation on the carbon adjacent to the thiophene ring. This electrophile is then attacked by the electron-rich 2-naphthol, with a strong preference for the ortho position (C1) to the hydroxyl group.

Causality: The choice of a mild Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is critical. It is strong enough to promote carbocation formation from the secondary alcohol but not so harsh as to cause decomposition or unwanted side reactions. A non-polar solvent like DCM is used to facilitate the reaction.

Protocol:

-

In a flask under an inert atmosphere (nitrogen or argon), dissolve 2-naphthol and the protected amino alcohol (III) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add BF₃·OEt₂ dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 8-12 hours.

-

Monitor the reaction by TLC. Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product via flash column chromatography to isolate the N-Boc protected final precursor (IV) .

Step 5: N-Boc Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to liberate the secondary amine. This is readily achieved by treatment with a strong acid.

Protocol:

-

Dissolve the purified N-Boc precursor (IV) in a minimal amount of a solvent like DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by recrystallization or by preparing a salt (e.g., hydrochloride) to yield the final product, this compound.

Overall Synthesis Workflow

The complete forward synthesis is a logical progression of well-established organic transformations, ensuring a high degree of control and validation at each stage.

Caption: Overall workflow for the synthesis of the target molecule.

Physicochemical Properties

A summary of the key computed properties for the final product is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NOS | PubChem[1] |

| Molecular Weight | 297.4 g/mol | PubChem[1] |

| XLogP3 | 4.2 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Conclusion

This guide outlines a logical, robust, and high-fidelity synthetic pathway for this compound. By leveraging a key Friedel-Crafts alkylation step, this strategy circumvents the challenges associated with alternative routes and provides a clear, step-by-step protocol suitable for researchers in drug development and organic synthesis. The causality-driven explanations and detailed procedures are designed to ensure both scientific understanding and successful experimental execution.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Ćirić, A., et al. (2012). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central.

- ResearchGate. (2021). Duloxetine Synthesis.

- Google Patents. (n.d.). US8269023B2 - Process for preparation of duloxetine hydrochloride.

- Google Patents. (n.d.). US7538232B2 - Process for the asymmetric synthesis of duloxetine.

- Google Patents. (n.d.). US7553978B2 - Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (−)-duloxetine.

- LookChem. (n.d.). Cas 1033803-59-6, 2-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.

- Wikipedia. (n.d.). Mannich reaction.

- PubChem. (n.d.). 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. National Center for Biotechnology Information.

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

- SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.

- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.

- PubChem. (n.d.). 4-(3-(Methylamino)-1-(2-thienyl)propyl)-1-naphthalenol. National Center for Biotechnology Information.

- Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

- Justia Patents. (n.d.). synthesis and preparations of duloxetine salts.

- Google Patents. (n.d.). EP2107057A1 - Process for the preparation of pure duloxetine hydrochloride.

- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.

- PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information.

- ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with....

Sources

- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | C18H19NOS | CID 23657520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. adichemistry.com [adichemistry.com]

- 8. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (CAS No. 1346599-09-4): A Key Impurity of Duloxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a significant process-related impurity and degradation product of the widely prescribed antidepressant, duloxetine. Identified by the CAS number 1346599-09-4 and often referred to as Duloxetine Impurity E or the ortho-naphthol isomer, this compound's presence in duloxetine active pharmaceutical ingredient (API) and finished drug products is a critical quality attribute that requires careful monitoring and control. This document delves into the physicochemical properties, synthesis, analytical characterization, and the current understanding of the potential pharmacological and toxicological implications of this impurity. The guide is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of duloxetine.

Introduction and Identification

This compound is a positional isomer of the para-substituted impurity of duloxetine.[1][2] Its formation is primarily associated with the manufacturing process of duloxetine and can also arise from the degradation of the parent drug under certain stress conditions.[1] As a closely related structural analog of duloxetine, its potential to elicit biological activity or contribute to the overall toxicological profile of the drug product necessitates its thorough characterization and control.

Synonyms:

-

(RS)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol[2][3]

-

2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methods for its detection and quantification, as well as for understanding its potential behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1346599-09-4 | [3][5][6] |

| Molecular Formula | C18H19NOS | [3][5] |

| Molecular Weight | 297.42 g/mol | [2][3][5] |

| Appearance | White to Off-White Solid | [5] |

| IUPAC Name | 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | [3] |

Synthesis and Formation

The primary route for the formation of this compound is through an acid-catalyzed rearrangement of duloxetine. This reaction can occur during the synthesis of the duloxetine API or as a degradation pathway under acidic conditions.

A patented method describes the preparation of this and other duloxetine impurities by treating duloxetine free base or its salt with an acid reagent, leading to a one-step rearrangement. This process can yield a mixture of impurities, including the ortho-isomer (Impurity E), which can then be isolated and purified using various refining methods.

Diagram: Synthesis Pathway of this compound

Caption: Acid-catalyzed rearrangement of duloxetine to form the ortho-isomer.

Analytical Characterization and Detection

The identification and quantification of this compound in duloxetine samples are crucial for ensuring the quality and safety of the final drug product. Various analytical techniques are employed for its characterization.

Spectroscopic Analysis

Comprehensive structural elucidation of this impurity has been achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the precise arrangement of atoms within the molecule, confirming its identity as the ortho-substituted isomer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Chromatographic Separation and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of this impurity in duloxetine.[1][4]

Typical RP-HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C8 or C18 |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 217 nm |

| Column Temperature | 25°C |

This method allows for the successful separation of the ortho-isomer from duloxetine and other related impurities.[1] The method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Diagram: Analytical Workflow for Impurity Profiling

Caption: A typical workflow for the analysis of duloxetine impurities.

Pharmacology and Toxicology: A Knowledge Gap

A thorough search of the scientific literature reveals a significant lack of specific pharmacological and toxicological data for this compound. While the parent compound, duloxetine, is a well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI), the biological activity of this ortho-isomer has not been extensively studied.[6][8][9]

Inference from Structure-Activity Relationships (SAR):

Given its structural similarity to duloxetine, it is plausible that this impurity could interact with monoamine transporters (serotonin and norepinephrine). However, the positional change of the hydroxyl group on the naphthalene ring could significantly alter its binding affinity and selectivity, potentially leading to a different pharmacological profile or reduced potency. It is also possible that it may have off-target activities not observed with duloxetine.

Toxicological Considerations:

The toxicological profile of this specific impurity is not well-defined. General concerns for drug impurities include the potential for genotoxicity, organ toxicity, and immunogenicity. Regulatory agencies have established thresholds for the qualification of impurities, and if the level of this impurity exceeds these thresholds, further toxicological studies would be required. It is important to distinguish this impurity from others, such as N-nitroso-duloxetine, which has been identified as a potentially carcinogenic nitrosamine impurity and has led to product recalls.[10][11][12] There is currently no evidence to suggest that this compound poses a similar carcinogenic risk.

Future Research Directions:

To address the current knowledge gap, the following studies are recommended:

-

In vitro binding assays: To determine the affinity of the impurity for serotonin and norepinephrine transporters, as well as other relevant receptors.

-

In vitro and in vivo toxicological studies: To assess its potential for cytotoxicity, genotoxicity, and other adverse effects.

-

Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion profile.

Conclusion and Regulatory Perspective

This compound is a critical impurity in the manufacturing of duloxetine that requires stringent control. Its synthesis via acid-catalyzed rearrangement of the parent drug is a known pathway. Robust analytical methods, primarily RP-HPLC, are essential for its routine monitoring in both the API and final drug product to ensure they meet the specifications outlined in pharmacopeias and by regulatory authorities.

While the pharmacological and toxicological profiles of this specific impurity remain largely uncharacterized, its structural similarity to duloxetine warrants careful consideration. The lack of comprehensive safety data underscores the importance of controlling its levels to as low as reasonably practicable. This technical guide highlights the current state of knowledge and emphasizes the need for further research to fully understand the biological implications of this impurity, thereby ensuring the continued safety and efficacy of duloxetine-containing medicines.

References

- Pharmaffiliates. This compound. Accessed January 10, 2026.

- Arava, V. R., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1735-1741.

- Karagiannidou, E., et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities.

- Therapeutic Goods Administration (TGA). (2023, November 27). Safety advisory: Duloxetine.

- Reddy, B. P., & Reddy, K. V. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies.

- Google Patents. (2014). CN104230882A - Preparation method of duloxetine hydrochloride impurities.

- Veeprho. Duloxetine 2-Naphthalenol Impurity | CAS 1346599-09-4. Accessed January 10, 2026.

- Pharmacy Times. (2024, December 19). FDA Recalls 233000 Bottles of Duloxetine Over Risk of Cancerous Chemical.

- PubChem. This compound. Accessed January 10, 2026.

- Nitrosamines Exchange. (2024, October 24). N-nitroso-Duloxetine recall back in the news!.

- Turcotte, J. E., et al. (2002). Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator. Expert Review of Neurotherapeutics, 2(6), 859-872.

- U.S. Food and Drug Administration. (2004). Cymbalta (Duloxetine HCl)

- Verywell Health. (2024, December 19). Over 233,000 Bottles of Antidepressant Recalled Due to Cancer-Causing Chemical.

- Bymaster, F. P., et al. (2002). Duloxetine pharmacology: profile of a dual monoamine modulator. Current pharmaceutical design, 8(23), 2151-2160.

- ResearchGate. (2023, October 17). Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance.

- Pharmaffiliates. (S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide. Accessed January 10, 2026.

- ResearchGate. (2025, August 6).

- Der Pharma Chemica. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. edqm.eu [edqm.eu]

- 4. researchgate.net [researchgate.net]

- 5. keyorganics.net [keyorganics.net]

- 6. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. N-nitroso-Duloxetine recall back in the news! - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]

- 12. Over 233,000 Bottles of Antidepressant Recalled Due to Cancer-Causing Chemical [verywellhealth.com]

An In-Depth Technical Guide to the Characterization of Duloxetine Impurity E

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the meticulous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The adage "the dose makes the poison" extends to the minute, often structurally similar, compounds that accompany an active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded framework for the characterization of a specific known impurity of Duloxetine, designated as Impurity E. As drug development professionals, our mandate is to understand not just the API, but the complete chemical ecosystem of the final drug product. This document is structured to provide not just protocols, but the scientific rationale that underpins them, empowering researchers to not only execute but also to innovate in their analytical endeavors.

Introduction to Duloxetine and the Significance of Impurity E

Duloxetine is a potent and widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) indicated for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. Pharmaceutical regulatory bodies, including the International Council on Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP), have established stringent guidelines for the control of impurities in new drug substances and products.[3][4]

Duloxetine Impurity E is a process-related impurity that can arise during the synthesis of the Duloxetine API.[5] Its chemical name is 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, also known as Duloxetine beta-Naphthol-1-yl Isomer.[6][7][8][9] The presence of this and other impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical workflow to characterize and quantify Impurity E is a critical component of the drug development and manufacturing process.

Physicochemical Properties and Formation of Duloxetine Impurity E

Understanding the fundamental properties of an impurity is the first step in developing an effective characterization strategy.

| Property | Description | Source |

| Chemical Name | 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | [6][7][8][9] |

| Synonym | Duloxetine beta-Naphthol-1-yl Isomer | [6][7] |

| CAS Number | 1033803-59-6 (base) | [8][10] |

| Molecular Formula | C18H19NOS | [8][10] |

| Molecular Weight | 297.42 g/mol | [10] |

The formation of Duloxetine Impurity E is typically associated with the synthetic route of Duloxetine.[5] Duloxetine synthesis often involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene.[2] Impurity E can arise from an alternative reaction pathway where the naphthalene ring is substituted at a different position. A thorough understanding of the synthetic process is paramount in predicting and controlling the formation of this and other related impurities.

An Integrated Analytical Workflow for the Characterization of Duloxetine Impurity E

A multi-technique approach is essential for the unambiguous characterization of pharmaceutical impurities. The following workflow outlines a logical and scientifically sound process for the identification and structural elucidation of Duloxetine Impurity E.

Caption: Integrated workflow for the characterization of Duloxetine Impurity E.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation

HPLC is the primary technique for separating Duloxetine from its impurities. The development of a stability-indicating HPLC method is crucial for resolving Impurity E from the API and other potential degradants.[11][12][13][14]

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable.

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for reversed-phase separation of Duloxetine and its related substances.[5][12]

-

Mobile Phase Preparation: A gradient mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent like acetonitrile is often effective.[14] The rationale behind using a phosphate buffer is to maintain a consistent pH, which is critical for the reproducible ionization state of the analytes and, consequently, their retention times.

-

Chromatographic Conditions:

| Parameter | Recommended Value | Rationale |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |

| Column Temperature | 25°C | Maintains consistent retention times and peak shapes. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Detection Wavelength | 217 nm or 230 nm | Wavelengths at which Duloxetine and its impurities exhibit significant UV absorbance.[14][15] |

-

Sample Preparation: Accurately weigh and dissolve the Duloxetine API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling the Molecular Weight

LC-MS is a powerful tool for the initial identification of impurities by providing accurate mass information.[16][17]

Step-by-Step LC-MS Protocol:

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or triple quadrupole instrument) is required.

-

LC Method: The HPLC method developed in the previous step can often be directly transferred to the LC-MS system. It is crucial to ensure that the mobile phase components are volatile and compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI is typically used for the analysis of amine-containing compounds like Duloxetine and its impurities.

-

Mass Range: A scan range of m/z 100-500 is generally sufficient to cover the expected molecular weights.

-

-

Data Analysis: The mass spectrum of the peak corresponding to Impurity E will reveal its molecular weight. For Duloxetine Impurity E (C18H19NOS), the expected protonated molecule [M+H]+ would be approximately m/z 298.4.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of an impurity.[5][18][19] This requires the isolation of a sufficient quantity of the impurity, typically through preparative HPLC.

Step-by-Step NMR Protocol:

-

Isolation: Utilize a preparative HPLC system with a larger column and higher flow rate to isolate several milligrams of Impurity E.

-

Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

NMR Experiments:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[18][19]

-

-

Spectral Interpretation: The detailed analysis of the NMR spectra will confirm the structure of Duloxetine Impurity E as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Technique for Functional Group Analysis

FTIR spectroscopy provides valuable information about the functional groups present in a molecule, serving as a confirmatory technique.[17][20][21][22][23]

Step-by-Step FTIR Protocol:

-

Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling, is used.

-

Sample Preparation: A small amount of the isolated impurity is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: The presence of characteristic absorption bands for O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), and C-S (thiophene) stretching and bending vibrations will be consistent with the proposed structure of Impurity E.

Forced Degradation Studies: Understanding Stability and Degradation Pathways

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products that may arise during the shelf-life of the drug product.[11][12][13][16]

Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, heat |

| Base Hydrolysis | 0.1 M NaOH, heat |

| Oxidative Degradation | 3% H₂O₂, room temperature |

| Thermal Degradation | 60°C, solid state |

| Photolytic Degradation | Exposure to UV light (ICH Q1B guidelines) |

By subjecting Duloxetine to these stress conditions and analyzing the resulting samples with the developed HPLC method, one can demonstrate that Impurity E and any newly formed degradation products are well-resolved from the main peak. Studies have shown that Duloxetine is particularly susceptible to degradation under acidic and neutral hydrolytic conditions.[11][13][16]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once the analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value.

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Holistic Approach to Impurity Characterization

The comprehensive characterization of Duloxetine Impurity E is a multi-faceted endeavor that requires a synergistic application of chromatographic and spectroscopic techniques. This guide has provided a detailed, step-by-step framework, grounded in scientific principles and regulatory expectations. By adopting this holistic approach, pharmaceutical scientists and researchers can ensure the quality, safety, and efficacy of Duloxetine drug products, ultimately safeguarding patient health.

References

- Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.

- Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. National Institutes of Health.

- Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Technology Networks.

- The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd.

- FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs. Optosky.

- Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. PubMed.

- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ScienceDirect.

- FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Patsnap.

- Duloxetine EP Impurity E. Venkatasai Life Sciences.

- Duloxetine EP Impurity E. SynZeal.

- Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. PubMed.

- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn.

- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica.

- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace.

- Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.

- Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.

- Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient. Hindawi.

- New RP-HPLC method development and validation determination for estimation of duloxetine HCL in enteric coated capsules. ResearchGate.

- Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. PubMed.

- Duloxetine Hydrochloride - Impurity E. Pharmaffiliates.

- Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. Asian Journal of Chemistry.

- ICH and USP Regulation for Elemental Impurities in Pharma. SPECTRO Analytical Instruments.

- Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research.

- Quality: impurities. European Medicines Agency (EMA).

- Duloxetine hydrochloride impurity, its preparation and analysis method. Google Patents.

- Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. ResearchGate.

- IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.

- AJ C - Asian Publication Corporation. Asian Publication Corporation.

- Standards for Elemental Impurities in Pharmaceuticals. Reagecon.

- Duloxetine Impurities. SynZeal.

- Duloxetine Synthesis. ResearchGate.

- Process for the preparation of duloxetine hydrochloride. Google Patents.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. uspnf.com [uspnf.com]

- 5. researchgate.net [researchgate.net]

- 6. Duloxetine EP Impurity E | 1033803-59-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. Duloxetine EP Impurity E | 1033803-59-6 | SynZeal [synzeal.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. jocpr.com [jocpr.com]

- 16. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. azom.com [azom.com]

- 21. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 22. FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs - 奥谱天成(厦门)光电有限公司 [optosky.net]

- 23. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Ortho-Naphthol Duloxetine: A Mechanistic and Practical Guide for Drug Development

Introduction: The Significance of Impurity Profiling in Duloxetine Synthesis

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and various pain conditions. The synthetic pathway to duloxetine, while well-established, is not without its complexities. A critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API) is the rigorous identification, characterization, and control of process-related impurities. Among these, the formation of naphthol-related impurities, particularly ortho-naphthol duloxetine, presents a noteworthy challenge. This guide provides an in-depth technical exploration of the formation mechanism of ortho-naphthol duloxetine, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the causality behind the formation of this impurity is paramount to developing robust and well-controlled manufacturing processes.

The Genesis of Ortho-Naphthol Duloxetine: A Thermally Induced Rearrangement

The formation of the ortho-naphthol impurity of duloxetine is not a consequence of extraneous reagents but rather an inherent chemical transformation of the duloxetine molecule itself under specific process conditions. The prevailing and most scientifically plausible mechanism for this transformation is a Claisen-type[1][1]-sigmatropic rearrangement . This type of pericyclic reaction is well-documented in organic chemistry and involves the concerted rearrangement of an allyl vinyl ether. In the context of duloxetine, the naphthyloxy moiety acts as the "allyl" component and a transiently formed enamine/enolate-like structure within the thiophene ring system can be considered the "vinyl" component.

A key publication in the field proposes that the heating of the reaction mixture during basic hydrolysis steps can initiate this rearrangement.[2] The presence of a base is believed to facilitate the formation of a necessary intermediate for the rearrangement to occur.

Proposed Mechanistic Pathway

The formation of ortho-naphthol duloxetine can be dissected into the following key steps:

-

Initiation under Basic and Thermal Stress: The process is typically initiated when duloxetine is subjected to elevated temperatures in the presence of a base. A specific experimental protocol highlights the use of potassium hydroxide in propylene glycol monomethyl ether (PGME) at temperatures of 118-120°C.[3] These conditions provide the necessary energy to overcome the activation barrier for the rearrangement.

-

[1][1]-Sigmatropic Rearrangement: The core of the mechanism is the concerted[1][1]-sigmatropic rearrangement. This involves the breaking of the C-O bond of the naphthyloxy ether and the simultaneous formation of a new C-C bond between the ortho-position of the naphthalene ring and the carbon atom of the thiophene ring adjacent to the original ether linkage. This proceeds through a cyclic six-membered transition state.

-

Tautomerization to the Naphthol: The immediate product of the sigmatropic rearrangement is a dienone intermediate. This intermediate is unstable and rapidly tautomerizes to the more stable aromatic naphthol structure. This tautomerization is a thermodynamically favorable process that drives the overall reaction towards the formation of the ortho-naphthol impurity.

-

Regeneration of the Thiophene Ring: The presence of a base can then promote the elimination of a proton from the ortho-substituted naphthol to regenerate the aromaticity of the thiophene ring, leading to the final stable impurity.[2]

Visualizing the Mechanism: A Graphviz Representation

Caption: Proposed mechanism for the formation of ortho-naphthol duloxetine via a Claisen rearrangement.

Experimental Protocol for the Synthesis of Ortho-Naphthol Duloxetine (Ring Isomer)

The following protocol is adapted from the literature and serves as a method for the deliberate synthesis of the ortho-naphthol impurity, often for use as a reference standard in analytical method development.[3] This self-validating system confirms the proposed formation pathway under defined conditions.

Materials:

-

Duloxetine

-

Potassium hydroxide (KOH)

-

Propylene glycol monomethyl ether (PGME)

-

Water

-

Dichloromethane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of duloxetine (1.0 mole) in PGME (10 volumes), add potassium hydroxide (5.58 moles) at room temperature (20-25°C).

-

Thermal Treatment: Heat the reaction mixture to 118-120°C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for an extended period (e.g., up to 177 hours). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as determined by TLC), remove the solvent under reduced pressure at 50-60°C to obtain the crude product.

-

Extraction: To the crude material, add water and dichloromethane. Stir the mixture for approximately 2 hours at room temperature.

-

Isolation: Filter the solid product and wash with water.

-

Purification: Purify the isolated solid by recrystallization from ethyl acetate to yield the ortho-naphthol duloxetine isomer.

Factors Influencing the Formation of Ortho-Naphthol Duloxetine

Understanding the key process parameters that drive the formation of this impurity is crucial for its control.

| Process Parameter | Influence on Ortho-Naphthol Formation | Causality |

| Temperature | High temperatures significantly accelerate the rate of formation. | The Claisen rearrangement is a thermally activated process with a significant energy barrier. Increased thermal energy increases the population of molecules with sufficient energy to overcome this barrier. |

| Base Strength | Strong bases, such as KOH, promote the reaction. | A strong base can facilitate the formation of the necessary intermediate for the rearrangement to proceed. |

| Reaction Time | Longer exposure to high temperatures and basic conditions increases the yield of the impurity. | The formation of the ortho-naphthol impurity is a kinetic process. Extended reaction times allow for greater conversion of duloxetine to the rearranged product. |

| Solvent | Aprotic, high-boiling point solvents like PGME can facilitate the reaction by allowing for higher reaction temperatures. | The choice of solvent can influence the solubility of the reactants and the stability of the transition state. |

Analytical Characterization and Detection

The identification and quantification of ortho-naphthol duloxetine require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

A typical stability-indicating RP-HPLC method would utilize a C8 or C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile.[3] Detection is typically performed using a UV detector at a wavelength where both duloxetine and the impurity have significant absorbance. The development of such methods often involves forced degradation studies, where duloxetine is subjected to stress conditions (acid, base, oxidation, heat, light) to generate its degradation products, including the ortho-naphthol isomer.

Spectrophotometric methods have also been developed for the quantitative analysis of duloxetine in the presence of its toxic impurity, 1-naphthol.[4][5] While these methods are useful, HPLC remains the gold standard for impurity profiling in a regulatory environment due to its superior resolution and sensitivity.

Strategies for Control and Mitigation

The primary strategy for controlling the formation of ortho-naphthol duloxetine is to avoid the process conditions that favor its formation.

-

Temperature Control: Strict control of the reaction temperature during all stages of the synthesis, particularly during basic hydrolysis or work-up steps, is critical.

-

Judicious Use of Base: The strength and stoichiometry of the base used should be carefully optimized. If a basic step is necessary, using a milder base or limiting the exposure time can be effective.

-

Process Optimization: Design of experiments (DoE) can be a powerful tool to identify the critical process parameters and their interactions that influence the formation of this impurity. This allows for the definition of a robust design space where the formation of the ortho-naphthol isomer is minimized.

-

Purification: Effective purification methods, such as recrystallization or chromatography, should be in place to remove any ortho-naphthol impurity that may have formed to acceptable levels (typically below 0.1%).

Conclusion

The formation of ortho-naphthol duloxetine is a classic example of a process-related impurity arising from the inherent reactivity of the drug molecule under specific manufacturing conditions. A thorough understanding of the underlying Claisen rearrangement mechanism is not merely an academic exercise but a fundamental requirement for the development of a robust and well-controlled manufacturing process for duloxetine. By carefully controlling process parameters such as temperature, base, and reaction time, and by implementing sensitive analytical methods for detection and quantification, drug developers can ensure the quality, safety, and efficacy of this important therapeutic agent.

References

- Karagiannidou, E. et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.

- Teva Pharmaceutical Industries Ltd. (2010). 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene, an impurity of duloxetine hydrochloride. U.S. Patent 7,759,500.

- Polisano, S. et al. (2009). Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (−)-duloxetine. U.S. Patent 7,553,978.

- Arava, V. R. et al. (2013). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 5(3), 138-146.

- Naguib, I. A. et al. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Journal of AOAC INTERNATIONAL, 103(4), 972–979.

- Naguib, I. A. et al. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed.

Sources

- 1. US7553978B2 - Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (â)-duloxetine - Google Patents [patents.google.com]

- 2. US7759500B2 - 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene, an impurity of duloxetine hydrochloride - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. scispace.com [scispace.com]

- 5. Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol and Structurally Related Compounds for Advanced Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a notable compound primarily recognized as a process impurity in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2] Given its structural relationship to potent neuropharmacological agents, this document delves into its chemical synthesis, physicochemical properties, and potential pharmacological activities. By drawing parallels with the well-characterized dopamine agonist Rotigotine, which shares key structural motifs, this guide offers insights into the structure-activity relationships (SAR), potential mechanisms of action, and the analytical methodologies required for the characterization of this class of compounds. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Significance of the Naphthyl-Thiophenyl-Propylamine Scaffold

The convergence of a naphthalene scaffold, a thiophene ring, and a propylamino sidechain defines a chemical space of significant interest in neuropharmacology.[3][4] While this compound is cataloged as "Ortho-naphthol duloxetine," an impurity related to the widely prescribed antidepressant Duloxetine, its core structure is reminiscent of other centrally active compounds.[1] A prime example is Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[5][6][7] The structural similarities between these molecules underscore the potential for this scaffold to interact with key neurotransmitter systems.

This guide will dissect the chemistry and pharmacology of this compound, leveraging the extensive knowledge base of related compounds like Rotigotine to provide a predictive framework for its biological activity and to outline robust experimental protocols for its synthesis and characterization.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of a compound is foundational to its development as a potential therapeutic agent. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NOS | PubChem[1] |

| Molecular Weight | 297.4 g/mol | PubChem[1] |

| IUPAC Name | 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | PubChem[1] |

| CAS Number | 1346599-09-4 | PubChem[1] |

| Predicted XLogP3 | 4.2 | PubChem[1] |

| Predicted pKa | 9.29 ± 0.50 | LookChem[8] |

The predicted lipophilicity (XLogP3 of 4.2) suggests good potential for crossing the blood-brain barrier, a prerequisite for CNS-active drugs. The basicity of the methylamino group (predicted pKa ≈ 9.29) is a key determinant of its interaction with biological targets and its formulation properties.

Chirality and Stereoisomerism

The molecule possesses a chiral center at the carbon atom connecting the naphthalene and thiophene rings. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol. In the context of related compounds like Rotigotine, it is the (S)-enantiomer that exhibits the desired pharmacological activity.[6] This highlights the critical importance of stereoselective synthesis or chiral resolution in the development of compounds from this class.

Synthesis and Purification Strategies

While specific synthetic routes for this compound are not extensively published, logical pathways can be devised based on established organic chemistry principles and the known syntheses of related molecules like Duloxetine and Rotigotine.[9][10][11]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the C-N bond, suggesting a key intermediate, 3-halo-1-(naphthalen-2-yloxy)-1-(thiophen-2-yl)propane, and methylamine. A more common and versatile approach is the reductive amination of a corresponding ketone precursor.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on common synthetic methodologies for this class of compounds.

Step 1: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 3-chloropropanoyl chloride dropwise.

-

Slowly add thiophene to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Step 2: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

-

Dissolve the 3-chloro-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., ethanol or isopropanol).

-

Add an excess of a solution of methylamine in the same solvent.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed.

-